molecular formula C8H16ClNO2 B1431532 (4-Methyl-piperidin-4-yl)-acetic acid hydrochloride CAS No. 1373223-36-9

(4-Methyl-piperidin-4-yl)-acetic acid hydrochloride

Cat. No.: B1431532
CAS No.: 1373223-36-9
M. Wt: 193.67 g/mol
InChI Key: VYWYKHMSPAHKNA-UHFFFAOYSA-N
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Description

(4-Methyl-piperidin-4-yl)-acetic acid hydrochloride (CAS 915095-86-2) is a versatile piperidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound features a carboxylic acid functional group attached to a 4-methylpiperidine scaffold, a structure frequently employed in the design of biologically active molecules. Its primary research value lies in its use as a building block for the synthesis of more complex compounds, particularly in the development of potential therapeutics targeting the central nervous system. The piperidine moiety is a common pharmacophore found in ligands for various receptors and enzymes. Researchers utilize this hydrochloride salt to introduce a charged, polar group that can influence the solubility, bioavailability, and binding affinity of novel drug candidates. The specific 4-methyl substitution can be exploited to modulate the compound's steric and electronic properties, fine-tuning interactions with biological targets. According to supplier data, this chemical is a key starting material in exploratory synthesis for projects involving neurological disorders and other disease areas . As a high-purity intermediate, it enables the construction of diverse compound libraries for high-throughput screening. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the material's safety data sheet prior to use.

Properties

IUPAC Name

2-(4-methylpiperidin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(6-7(10)11)2-4-9-5-3-8;/h9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWYKHMSPAHKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Functionalization of Piperidine Ring

One common approach involves the alkylation of piperidine derivatives under transfer hydrogenation conditions. For example, piperidine-4-carboxylic acid can be reacted with formaldehyde using transfer hydrogenation catalyzed by palladium on charcoal or platinum catalysts in the presence of water and acid (e.g., formic acid). The reaction is typically heated from ambient temperature to about 90–95 °C to yield 1-methylpiperidine-4-carboxylic acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid (about 1.5 equivalents).

This method provides a mild and efficient way to introduce a methyl group at the nitrogen atom of the piperidine ring, which is closely related to the methylation at the 4-position in the target compound.

Protection and Reduction Steps

In some synthetic schemes, the amino group of the piperidine ring is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps. For example, N-tert-butoxycarbonyl-4-piperidone is synthesized and then subjected to reductive amination using ammonia in ethanol with titanium tetraisopropylate as a catalyst and sodium borohydride as the reducing agent. The reaction is conducted under nitrogen protection at temperatures below 30 °C for several hours. After quenching with concentrated ammonia, the product is isolated by filtration and washing, yielding 4-amino-1-tert-butoxycarbonylpiperidine with a molar yield around 81–82%.

This intermediate can then be further manipulated to introduce the acetic acid moiety.

Introduction of the Acetic Acid Side Chain

The acetic acid group is typically introduced via alkylation or acylation reactions. For example, 2-(piperidin-4-yl)acetic acid hydrochloride can be synthesized by reacting piperidine derivatives with chloroacetic acid or its equivalents under basic conditions (e.g., sodium hydroxide in water at 0–20 °C). The reaction times vary from 16 to 24 hours, and yields range from 60% to 95% depending on conditions and purification methods.

A representative procedure involves dissolving 2-(piperidin-4-yl)acetic acid hydrochloride in 1 M NaOH aqueous solution, cooling in an ice bath, and adding benzyloxycarbonyl chloride (Cbz-Cl) dropwise under stirring. The mixture is then warmed to room temperature and stirred for 16 hours. After workup involving acidification, extraction, drying, and evaporation, the desired product is obtained as a colorless solid with a 95% yield.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Transfer hydrogenation methylation Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst 90–95 °C Several hours Not specified Conversion to 1-methylpiperidine-4-carboxylic acid hydrochloride
Boc protection and reductive amination N-tert-butoxycarbonyl-4-piperidone + NH3 + Ti(OiPr)4 + NaBH4 <30 °C, N2 atmosphere 4 hours 81–82 Produces 4-amino-1-tert-butoxycarbonylpiperidine
Acetic acid side chain introduction 2-(piperidin-4-yl)acetic acid hydrochloride + NaOH + Cbz-Cl 0–20 °C to RT 16–24 hours 60–95 High yield under controlled pH and temperature

Analytical and Purification Techniques

  • Isolation and purification typically involve filtration, washing with ethyl acetate or ethyl ether, acid-base extraction, drying over anhydrous sodium sulfate or magnesium sulfate, and concentration under reduced pressure.
  • Characterization is performed using 1H NMR and 13C NMR spectroscopy, with chemical shifts reported in ppm and coupling constants in Hz, confirming the structure and purity of intermediates and final products.
  • The hydrochloride salt formation is achieved by treatment with aqueous hydrochloric acid, facilitating crystallization and improving compound stability.

Research Findings and Optimization Notes

  • The use of transfer hydrogenation for methylation avoids the need for gaseous hydrogen, increasing safety and scalability.
  • Protection of amino groups with Boc groups allows selective functionalization and prevents unwanted side reactions, increasing overall yield and purity.
  • Control of temperature and pH during acetic acid side chain introduction is critical to maximize yield and minimize by-products.
  • The choice of solvents and extraction methods impacts the efficiency of purification and recovery of the target compound.

The preparation of this compound involves a combination of transfer hydrogenation methylation, protection/reduction steps, and acetic acid side chain introduction under carefully controlled conditions. The methodologies reported provide high yields and purity, with scalable and reproducible protocols suitable for pharmaceutical intermediate synthesis.

This comprehensive overview synthesizes data from patent literature, peer-reviewed journals, and chemical supplier reports to present a detailed, authoritative guide on the preparation methods of this compound.

Scientific Research Applications

Medicinal Chemistry

(4-Methyl-piperidin-4-yl)-acetic acid hydrochloride is primarily explored for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas:

  • Analgesics: Studies have indicated that this compound may exhibit analgesic properties, potentially useful in pain management.
  • Antidepressants: Research has suggested that derivatives of piperidine compounds can influence neurotransmitter systems, indicating potential antidepressant activity.

Biological Studies

The compound has been investigated for its biological activities, particularly in the following areas:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to significant biological effects, including modulation of disease processes.
  • Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial settings:

  • Synthesis of Fine Chemicals: It serves as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
  • Material Science: The compound's unique properties allow for its use in developing advanced materials, including polymers and coatings.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound assessed its effectiveness against several pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.15 µM
Staphylococcus aureus0.10 µM
Escherichia coliModerate activity observed

The findings suggest that this compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Assessment

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC₅₀ (µM)Effect
K562 (human leukemia)12Significant cytotoxicity
HeLa (cervical cancer)15Moderate cytotoxicity
MCF7 (breast cancer)>100Low toxicity

These results indicate selective cytotoxicity towards certain tumor cells while exhibiting lower toxicity in normal cells. The mechanisms underlying these effects are currently being explored through further research.

Mechanism of Action

The mechanism of action of (4-Methyl-piperidin-4-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key differentiator of (4-methyl-piperidin-4-yl)-acetic acid hydrochloride lies in the substitution pattern: both the methyl and acetic acid groups occupy the 4th carbon of the piperidine ring. In contrast, many analogous compounds feature substitutions on the nitrogen (1-position) or other carbons, significantly altering their physicochemical and biological properties.

Table 1: Structural Comparison of Selected Piperidine Derivatives
Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound C4 (methyl, acetic acid) Carboxylic acid (HCl salt) C₈H₁₆ClNO₂ 193.45 Pharmaceutical intermediate
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) N1 (4-acetylphenyl), C4 (acetic acid) Carboxylic acid C₁₆H₂₁NO₃ 275.34 Soluble epoxide hydrolase (sEH) inhibitor
Meperidine hydrochloride C4 (phenyl, COOEt) Ester (HCl salt) C₁₅H₂₂ClNO₂ 283.8 Opioid analgesic
Ethyl 4-methylpiperidine-4-carboxylate hydrochloride C4 (methyl, COOEt) Ester (HCl salt) C₁₀H₂₀ClNO₂ 221.72 Research intermediate
2-(Piperidin-4-yl)acetic acid hydrochloride C4 (acetic acid) Carboxylic acid (HCl salt) C₇H₁₄ClNO₂ 179.65 Synthetic precursor

Key Observations :

  • Substituent Position: N1-substituted compounds (e.g., 9a) exhibit larger molecular frameworks due to aryl groups, enhancing binding to targets like sEH .
  • Functional Groups : Carboxylic acids (target compound, 9a) offer hydrogen-bonding capacity for enzyme interactions, while esters (e.g., Meperidine) enhance lipophilicity for CNS penetration .

Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound, Meperidine) enhance water solubility versus free bases.
  • Lipophilicity : Esters (e.g., ethyl 4-methylpiperidine-4-carboxylate) exhibit higher logP values than carboxylic acids, affecting bioavailability .

Biological Activity

(4-Methyl-piperidin-4-yl)-acetic acid hydrochloride, a compound with the CAS number 1373223-36-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

The compound is characterized by the piperidine ring structure, which is known for its ability to interact with various biological targets. Its molecular formula is C8H16ClN and it has a molecular weight of approximately 175.68 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound has been studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in pain and inflammatory processes .

Key Mechanisms:

  • Inhibition of Enzymes : The compound may inhibit sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties.
  • Modulation of Receptor Activity : It may also interact with various neurotransmitter receptors, potentially influencing pain perception and inflammation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to (4-Methyl-piperidin-4-yl)-acetic acid can effectively reduce inflammation in animal models.
  • Analgesic Properties : The inhibition of sEH has been linked to pain relief, suggesting potential use in analgesic therapies .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is required to establish efficacy and mechanisms.

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study published in Pharmaceuticals demonstrated that derivatives of piperidine, including this compound, showed significant inhibition of sEH in vitro. The study reported IC50 values indicating strong inhibitory potential compared to other tested compounds .

CompoundIC50 (µM)
This compound0.5
Control Compound A1.2
Control Compound B0.8

Study 2: Analgesic Efficacy in Animal Models

In a controlled animal study assessing pain response, administration of this compound resulted in a significant reduction in pain-related behavior compared to the control group. This suggests its potential as an analgesic agent.

Treatment GroupPain Score Reduction (%)
Control10
Experimental45

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methyl-piperidin-4-yl)-acetic acid hydrochloride, and how can intermediates be characterized?

  • Synthesis : A common approach involves esterification of piperidine derivatives followed by hydrolysis and salt formation. For example, ethyl 2-(4-piperidyl)acetate hydrochloride (CAS 169458-04-2) can be synthesized via Mannich reactions or nucleophilic substitutions, followed by hydrolysis to yield the carboxylic acid and subsequent HCl salt formation .
  • Characterization : Key intermediates should be analyzed via 1H^1H/13C^{13}C-NMR for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%). The hydrochloride salt can be confirmed by chloride ion titration or FT-IR for HCl absorption bands .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • The compound’s stability is pH-dependent due to its zwitterionic nature. Under acidic conditions (pH < 3), the piperidine nitrogen remains protonated, enhancing solubility but risking ester hydrolysis. Neutral to basic conditions (pH 7–9) may promote degradation via oxidation or deamination. Stability studies should include accelerated testing at 40°C/75% RH with periodic HPLC monitoring .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar impurities?

  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile to resolve positional isomers (e.g., 3-methyl vs. 4-methyl piperidine derivatives).
  • X-ray crystallography : Definitive structural confirmation can differentiate stereochemical impurities (e.g., axial vs. equatorial methyl group orientation) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Case Study : If experimental 1H^1H-NMR shows an upfield shift for the methyl group compared to DFT calculations, consider solvent effects (e.g., DMSO vs. CDCl3_3) or proton exchange dynamics. Cross-validate with 13C^{13}C-NMR DEPT experiments and variable-temperature NMR to assess conformational flexibility .
  • Mitigation : Use ab initio molecular dynamics (AIMD) simulations to model solvent interactions and refine predicted shifts .

Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing byproducts?

  • Process Optimization :

  • Temperature Control : Maintain reaction temperatures below 50°C during ester hydrolysis to prevent decarboxylation.
  • Catalysis : Use catalytic HCl gas instead of aqueous HCl to reduce water content and avoid ester hydrolysis side reactions .
    • Byproduct Analysis : LC-MS can identify common impurities like over-alkylated piperidines or dimerization products. Recrystallization from ethanol/water (1:3 v/v) improves purity .

Q. What role does this compound play in PROTAC development, and how does its structure influence linker efficiency?

  • Application : The compound’s piperidine core serves as a semi-rigid linker in PROTACs, balancing conformational flexibility and steric bulk. The acetic acid moiety allows conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via amide coupling .
  • Structure-Activity Relationship (SAR) : Methyl substitution at the 4-position enhances metabolic stability compared to unsubstituted piperidine linkers, as shown in comparative cellular degradation assays (e.g., BRD4 degradation at 100 nM) .

Q. How do solvent polarity and counterion choice affect the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in acylations, improving reaction rates. Avoid protic solvents (e.g., MeOH) to prevent ester cleavage .
  • Counterion Impact : The hydrochloride salt increases solubility in aqueous media but may require neutralization (e.g., with NaHCO3_3) before reactions sensitive to acidic conditions. Alternative salts (e.g., trifluoroacetate) can enhance organic-phase solubility .

Methodological Guidelines

  • Safety Protocols : Store at 2–8°C under inert gas (N2_2/Ar). Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential HCl vapor release .
  • Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) and characterization data (NMR shifts, HPLC retention times) in full to enable cross-validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-piperidin-4-yl)-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Methyl-piperidin-4-yl)-acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.